N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
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Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-8-6-12(7-9-13)18-16(23)5-3-4-14-19-20-15-10-11-17(25-2)21-22(14)15/h6-11H,3-5H2,1-2H3,(H,18,23) |
InChI Key |
POTQWQGZVHNYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole and Pyridazine Rings : These heterocyclic components are known for their diverse biological activities.
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it could act on kinases or phosphatases involved in cell signaling.
- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular responses such as proliferation and apoptosis.
- Influence on Cellular Pathways : The compound can affect pathways related to inflammation and cancer progression by modulating gene expression and protein activity.
Anticancer Activity
Research indicates that derivatives of triazole and pyridazine compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of angiogenesis.
In vitro studies have demonstrated that this compound displays cytotoxic effects against several cancer cell lines (e.g., MCF-7 for breast cancer) .
Antimicrobial Activity
Compounds containing triazole rings are often explored for their antimicrobial properties. Preliminary screenings suggest that this compound may exhibit:
- Bactericidal Effects : Against various bacterial strains.
- Fungicidal Activity : Effective against certain fungal pathogens.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of the compound against human malignant cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against common pathogens. The results showed promising antibacterial activity comparable to standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
